molecular formula C21H19FN2OS2 B2748979 2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-79-4

2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2748979
CAS No.: 877652-79-4
M. Wt: 398.51
InChI Key: ACJISCHDBWBVCX-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is substituted with a 4-fluorobenzylthio group and a phenethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step often starts with the cyclization of appropriate precursors, such as thiourea and α,β-unsaturated carbonyl compounds, under acidic or basic conditions to form the thienopyrimidine core.

    Introduction of the 4-Fluorobenzylthio Group: This can be achieved through nucleophilic substitution reactions where a 4-fluorobenzyl halide reacts with a thiol derivative of the thienopyrimidine core.

    Attachment of the Phenethyl Group: The phenethyl group can be introduced via alkylation reactions using phenethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidinone core can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, potentially replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antitubercular agent . Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for further drug development. Additionally, its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry

In the industrial sector, this compound could be used in the development of new pesticides or herbicides due to its potential bioactivity. Its fluorinated aromatic ring and thioether linkage are structural motifs commonly found in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern and the presence of both a fluorobenzylthio group and a phenethyl group. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJISCHDBWBVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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